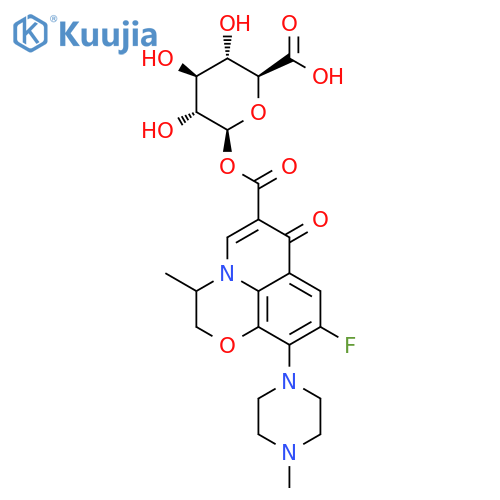Cas no 90293-81-5 (Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers))

90293-81-5 structure
商品名:Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers)
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranuronic acid,1-[9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate]
- Ofloxacin Acyl-β-D-glucuronide (Mixture of Diastereomers)
- Oflx glucuronide
- DL-8280 Glucuronide
- Ofloxacin O-glucuronide
- DTXSID40238082
- N9JF5WQQ5G
- 90293-81-5
- beta-D-Glucopyranuronic acid, 1-(9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylate)
- (2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- beta-D-Glucopyranuronic acid, 1-[9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate]
- (2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13),11-tetraene-11-carbonyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Ofloxacin Acyl-beta-D-glucuronide
- Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers)
-
- インチ: InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10,17-,18-,19+,21-,24-/m0/s1
- InChIKey: GACUZKDACXKMSN-JSQDKGSLSA-N
- ほほえんだ: CC1COc2c3n1cc(c(=O)c3cc(c2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 537.17600
- どういたいしつりょう: 537.17587226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 14
- 重原子数: 38
- 回転可能化学結合数: 5
- 複雑さ: 991
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 170Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 812.8±65.0 °C at 760 mmHg
- フラッシュポイント: 445.3±34.3 °C
- PSA: 171.23000
- LogP: -1.10230
- じょうきあつ: 0.0±3.1 mmHg at 25°C
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | O245765-1mg |
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) |
90293-81-5 | 1mg |
$207.00 | 2023-05-17 | ||
| TRC | O245765-25mg |
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) |
90293-81-5 | 25mg |
$3559.00 | 2023-05-17 | ||
| TRC | O245765-2mg |
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) |
90293-81-5 | 2mg |
$557.00 | 2023-05-17 | ||
| TRC | O245765-5mg |
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) |
90293-81-5 | 5mg |
$1298.00 | 2023-05-17 | ||
| TRC | O245765-10mg |
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) |
90293-81-5 | 10mg |
$ 1200.00 | 2023-09-06 |
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) 関連文献
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
90293-81-5 (Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers)) 関連製品
- 160962-46-9(Levofloxacin Acyl-b-D-glucuronide 80%)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 249916-07-2(Borreriagenin)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
